molecular formula C13H26N2O3 B11857184 tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B11857184
M. Wt: 258.36 g/mol
InChI Key: CKOAKJSLDODFTO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H25NO3 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The process may include the following steps:

    Protection of Piperidine: The piperidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Alkylation: The protected piperidine is then alkylated with 3-chloro-1-propanol to introduce the hydroxypropyl group.

    Amination: The hydroxyl group is converted to an amino group using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug discovery and development.
  • Utilized in the synthesis of pharmaceutical intermediates.

Industry:

  • Applied in the production of specialty chemicals and materials.
  • Used in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Comparison:

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate has a pyridine ring, which may confer different electronic properties and reactivity.
  • tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate lacks the amino group, affecting its potential for further functionalization.
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate contains a piperazine ring, which can influence its biological activity and solubility.

The uniqueness of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate lies in its combination of functional groups, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-4-5-10(9-15)11(14)6-8-16/h10-11,16H,4-9,14H2,1-3H3

InChI Key

CKOAKJSLDODFTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(CCO)N

Origin of Product

United States

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